3-(Piperazin-4-ium-1-carbonyl)benzoate

説明

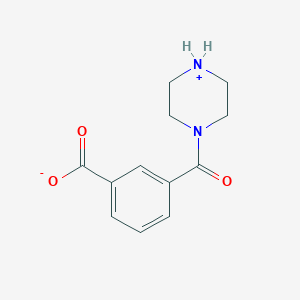

3-(Piperazin-4-ium-1-carbonyl)benzoate is a zwitterionic compound comprising a benzoate anion linked via a carbonyl group to a piperazin-4-ium cation. The piperazinium moiety contributes cationic character, enhancing solubility in polar solvents, while the benzoate group provides an anionic center, facilitating ionic interactions. This structural duality makes it a candidate for pharmaceutical applications, particularly in drug delivery systems where solubility and bioavailability are critical.

特性

IUPAC Name |

3-(piperazin-4-ium-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13H,4-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOCCKDGIKMYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC[NH2+]1)C(=O)C2=CC(=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Features and Electronic Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Charge and Solubility : The zwitterionic nature of this compound distinguishes it from neutral analogs like I-6230 or compound 7, which rely on solubilizing groups (e.g., ethyl esters) for dissolution .

- Electronic Effects : Substituents on the benzoate ring significantly modulate electronic properties. For example, nitro groups in 3,5-dinitrobenzoate () increase electron-withdrawing effects, lowering the pKa of the carboxylate compared to the parent compound .

- Conformational Flexibility: Piperazine puckering (e.g., chair vs. boat conformations) influences molecular packing. Crystal structures resolved via SHELX and ORTEP reveal that bulky substituents (e.g., quinoline in ) restrict flexibility, whereas simpler analogs exhibit dynamic conformations .

Physicochemical and Spectroscopic Data

Analysis :

- Melting Points : Higher melting points in zwitterionic compounds (e.g., this compound) correlate with stronger ionic and hydrogen-bonding networks .

- IR Spectroscopy : The carboxylate group in the target compound shows a lower ν(C=O) frequency compared to ester-containing analogs (I-6230, compound 7), reflecting resonance stabilization of the anion .

- Water Solubility : The zwitterion’s solubility surpasses neutral analogs by an order of magnitude, underscoring the piperazinium’s role in enhancing hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。